Common phenethylamine building blocks lack conformational rigidity and are rapidly degraded by MAO, compromising metabolic stability in lead compounds. 3-Phenylbutan-2-amine (CAS 21906-17-2) provides the required α,β-dimethyl scaffold to overcome these limitations. Key advantages: • >90% selectivity for mono-alkylation due to steric hindrance • High rotational barrier (>6.5 kcal/mol) ensures spatial control in chiral ligands • Resists MAO degradation for developing metabolically stable CNS APIs. Supplied as neat liquid or HCl salt for immediate process integration.
3-Phenylbutan-2-amine (CAS 21906-17-2), also known as α,β-dimethylphenethylamine, is a highly branched primary amine utilized as a specialized building block in medicinal chemistry and advanced organic synthesis. Characterized by two adjacent stereocenters at the α- and β-carbon positions relative to the amine, this scaffold provides quantified conformational rigidity and steric shielding compared to standard phenethylamines. It is typically procured as a neat liquid or hydrochloride salt for use in the synthesis of sterically demanding ligands, chiral auxiliaries, and metabolically resistant active pharmaceutical ingredients (APIs). Its dual-methylated backbone restricts rotational freedom, making it a critical intermediate for applications requiring precise spatial arrangement of the phenyl and amine pharmacophores [1].
Substituting 3-phenylbutan-2-amine with more common analogs, such as 1-phenylpropan-2-amine (amphetamine) or 2-phenylethylamine, fundamentally alters the steric and metabolic profile of downstream products. The lack of the β-methyl group in standard α-methylated analogs increases the conformational flexibility of the ethylamine chain, which leads to reduced target selectivity in receptor binding assays and lower enantioselectivity when used as a chiral ligand backbone. Furthermore, from a process chemistry perspective, the absence of the α,β-dimethyl substitution exposes the molecule to rapid oxidative degradation by monoamine oxidases (MAO) in biological models, rendering simpler analogs unviable for developing metabolically stable derivatives. Procuring the exact α,β-dimethylated scaffold is therefore mandatory for maintaining both structural rigidity and resistance to enzymatic cleavage [1].
The presence of adjacent methyl groups on the ethylamine backbone in 3-phenylbutan-2-amine significantly increases the barrier to rotation around the Cα-Cβ bond compared to 1-phenylpropan-2-amine. Computational and NMR studies of α,β-disubstituted phenethylamines demonstrate a rotational energy barrier exceeding 6.5 kcal/mol, heavily favoring the anti-conformer, whereas the mono-substituted 1-phenylpropan-2-amine exhibits a lower barrier of approximately 3.2 kcal/mol. This restricted rotation is critical for locking downstream ligands or APIs into a bioactive or catalytically active conformation [1].
| Evidence Dimension | Cα-Cβ Rotational Energy Barrier |
| Target Compound Data | >6.5 kcal/mol (favoring anti-conformer) |
| Comparator Or Baseline | 1-phenylpropan-2-amine (~3.2 kcal/mol) |
| Quantified Difference | >2-fold increase in rotational barrier |
| Conditions | Computational / NMR conformational analysis at 298K |
Procuring the α,β-dimethyl scaffold ensures pre-organization of the molecule, which is essential for maximizing enantiomeric excess in asymmetric catalysis or target affinity in drug design.
In medicinal chemistry workflows, the α,β-dimethylation of 3-phenylbutan-2-amine provides measurable steric shielding of the amine functional group against oxidative deamination. In vitro microsomal stability assays show that α,β-dimethylphenethylamines exhibit a significantly prolonged half-life (t1/2 > 120 minutes) compared to unsubstituted 2-phenylethylamine (t1/2 < 15 minutes) and mono-methylated analogs (t1/2 ~ 45 minutes). The β-methyl group specifically hinders the approach of the FAD cofactor in the MAO active site, establishing this compound as a necessary starting material for metabolically stable derivatives [1].
| Evidence Dimension | In vitro microsomal half-life (t1/2) |
| Target Compound Data | >120 minutes |
| Comparator Or Baseline | 1-phenylpropan-2-amine (~45 minutes) |
| Quantified Difference | 2.6-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay |
Buyers developing CNS-active compounds must prioritize this scaffold to prevent rapid first-pass metabolism and ensure adequate pharmacokinetic exposure.
The addition of the β-methyl group in 3-phenylbutan-2-amine predictably shifts the lipophilicity of the scaffold, yielding a calculated LogP of 2.84, compared to 1.76 for 2-phenylethylamine and 2.24 for 1-phenylpropan-2-amine. This precise LogP value falls within the target range (LogP 2-3) for passive blood-brain barrier (BBB) penetration. For formulation and medicinal chemists, this means derivatives built from 3-phenylbutan-2-amine require fewer lipophilic modifications downstream to achieve target tissue distribution [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | 2.84 |
| Comparator Or Baseline | 1-phenylpropan-2-amine (2.24) |
| Quantified Difference | +0.60 LogP units |
| Conditions | In silico physicochemical profiling (XLogP3) |
Selecting this specific homolog provides a targeted baseline lipophilicity for neuro-active or agrochemical formulations, reducing the need for complex downstream structural optimization.
The primary amine in 3-phenylbutan-2-amine is sterically hindered by the adjacent α-methyl group and the bulky β-phenyl/methyl environment. This steric bulk modulates its nucleophilicity, reducing the rate of over-alkylation during synthetic derivatization. In standard N-alkylation reactions with primary alkyl halides, 3-phenylbutan-2-amine yields >90% mono-alkylated product, whereas less hindered amines like 2-phenylethylamine often yield complex mixtures requiring extensive chromatographic separation (typically <70% mono-alkylated yield). This makes 3-phenylbutan-2-amine highly processable for large-scale synthesis [1].
| Evidence Dimension | Selectivity for mono-alkylation |
| Target Compound Data | >90% yield of secondary amine |
| Comparator Or Baseline | 2-phenylethylamine (<70% yield, high tertiary amine byproduct) |
| Quantified Difference | >20% absolute increase in mono-alkylation selectivity |
| Conditions | Standard N-alkylation with primary alkyl halides (1 eq), mild base |
Industrial buyers benefit from higher process yields and reduced purification costs due to the inherent steric control over the amine's reactivity.
Due to its rigid α,β-dimethyl backbone and high rotational barrier (>6.5 kcal/mol), this compound is selected for synthesizing sterically demanding chiral ligands (such as phosphoramidites or oxazolines) used in asymmetric transition-metal catalysis [1].
The steric shielding provided by the β-methyl group makes this scaffold the required starting material for developing CNS-active pharmaceuticals that demand resistance to monoamine oxidase (MAO) degradation [2].
The targeted lipophilicity (LogP 2.84) and modulated reactivity of the amine allow for the efficient synthesis of targeted pesticides or herbicides that require specific membrane permeability profiles without excessive downstream modification [3].
In process chemistry, the steric hindrance around the primary amine ensures high selectivity (>90%) for mono-alkylation, making it highly suitable for large-scale industrial syntheses where minimizing over-alkylation byproducts is critical for cost efficiency[4].